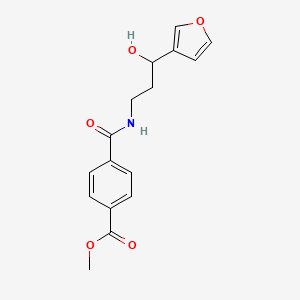

Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Recent advances in the synthesis of furan compounds have seen some classical methods being modified and improved, while other new methods have been developed . A vast variety of catalysts has been used for these transformations . For example, a mixture of Lewis acids (ZrCl4/ZnI2) acts as a catalyst and the yields are between 75% and 89% .Molecular Structure Analysis

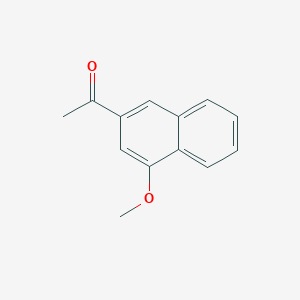

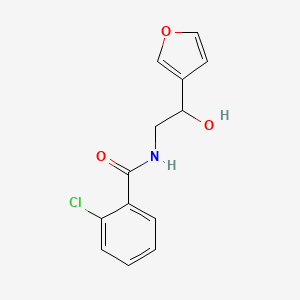

Furan compounds are characterized by a five-membered ring structure with one oxygen atom . The exact structure of “Methyl 4-((3-(furan-3-yl)-3-hydroxypropyl)carbamoyl)benzoate” would need to be determined through further analysis.Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, acetylenedicarboxylates afforded dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds can vary depending on their specific structure. For example, furan has a molecular mass of 82.1005 and a density of 1.139 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related benzoate and furan derivatives involves complex chemical processes, including the use of specific precursors and catalysts to achieve high yields and selectivity. For example, the synthesis of carbon-11-labeled CK1 inhibitors highlights the intricate steps involved in producing compounds for PET radiotracers in Alzheimer's disease research (Gao, Wang, & Zheng, 2018). This process includes the use of desmethylated precursors and O-[11C]methylation, demonstrating the compound's potential in neurodegenerative disease imaging.

The modification of furan compounds for enhancing biological activity or altering chemical properties is another area of interest. For instance, the study on Furyl(aryl)alkanes explores the synthesis of benzofuran derivatives, showcasing the chemical versatility of furan-based compounds (Gutnov et al., 1999). These methodologies underscore the adaptability of furan derivatives in synthesizing novel materials or therapeutic agents.

Potential Applications in Medicinal Chemistry

Furan derivatives exhibit a wide range of biological activities, including their role as inhibitors in various biological pathways. For example, novel Danshen methoxybenzo[b]furan derivatives have been studied for their antagonizing effects on adipogenic differentiation and inflammatory adipokines production, hinting at their potential applications in treating obesity-related inflammatory diseases (Sung et al., 2010).

The applications of furan derivatives extend to the development of analytical internal standards, as demonstrated in the study on the parallel synthesis approach for patulin analysis in apple juice (Llovera et al., 2005). This highlights the role of furan-based compounds in enhancing analytical methodologies for food safety.

Future Directions

properties

IUPAC Name |

methyl 4-[[3-(furan-3-yl)-3-hydroxypropyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-21-16(20)12-4-2-11(3-5-12)15(19)17-8-6-14(18)13-7-9-22-10-13/h2-5,7,9-10,14,18H,6,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPTXYJCPLIELC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,4,5-Trioxo-3-(prop-2-en-1-yl)imidazolidin-1-yl]acetic acid](/img/structure/B2811159.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2811164.png)

![7-Bromo-4-propan-2-yl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2811166.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-3-yl]-5-fluoro-N-methyl-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2811174.png)

amine](/img/structure/B2811175.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2811176.png)